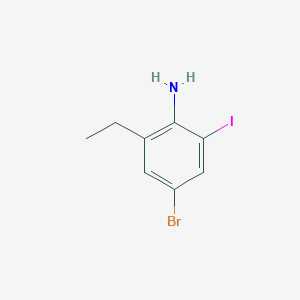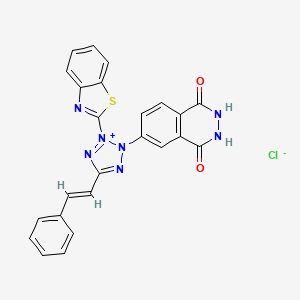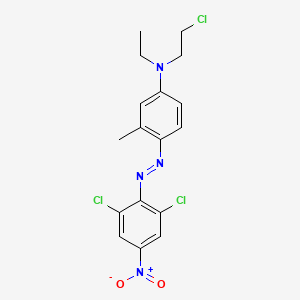
Deoxyadenylyl-(3'-5')-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desoxyadenylyl-(3’-5’)-desoxyguanosin ist ein Dinukleosidmonophosphat, das aus zwei Nukleosiden, Desoxyadenosin und Desoxyguanosin, besteht, die durch eine Phosphodiesterbindung zwischen der 3’ Hydroxylgruppe von Desoxyadenosin und der 5’ Hydroxylgruppe von Desoxyguanosin verknüpft sind. Diese Verbindung ist ein wichtiger Strukturbestandteil der DNA und spielt eine entscheidende Rolle bei der Speicherung und Übertragung von genetischer Information.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Desoxyadenylyl-(3’-5’)-desoxyguanosin beinhaltet typischerweise die Schutz der Hydroxylgruppen der Nukleoside, gefolgt von der Bildung der Phosphodiesterbindung. Eine gängige Methode ist die Verwendung der Phosphoramiditchemie, bei der geschützte Desoxyadenosin und Desoxyguanosin mit einem Phosphoramidit-Reagenz aktiviert und anschließend unter milden sauren Bedingungen gekoppelt werden, um das gewünschte Dinukleosidmonophosphat zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion von Desoxyadenylyl-(3’-5’)-desoxyguanosin erfolgt häufig mit automatisierten DNA-Synthesizern, die Festphasensynthesetechniken verwenden. Diese Maschinen fügen nacheinander Nukleotide zu einer wachsenden Kette hinzu, wodurch eine hohe Effizienz und Reinheit gewährleistet werden. Der Prozess umfasst Zyklen von Entschützung, Kupplung, Capping und Oxidationsschritten, um das Endprodukt zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
Desoxyadenylyl-(3’-5’)-desoxyguanosin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nukleobasen können oxidiert werden, um modifizierte Basen zu bilden.
Reduktion: Reduktionsreaktionen können die Nukleobasen oder den Zuckerrest verändern.
Substitution: Nukleophile Substitutionsreaktionen können an der Phosphatgruppe oder den Nukleobasen stattfinden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile Reagenzien wie Ammoniak oder Thiole können unter basischen Bedingungen eingesetzt werden
Wichtigste gebildete Produkte
Die wichtigsten Produkte dieser Reaktionen umfassen verschiedene modifizierte Nukleoside und Nukleotide, die bedeutende biologische Auswirkungen haben können .
Analyse Chemischer Reaktionen
Types of Reactions
Deoxyadenylyl-(3’-5’)-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The nucleobases can be oxidized to form modified bases.
Reduction: Reduction reactions can alter the nucleobases or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the nucleobases
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like ammonia or thiols can be employed under basic conditions
Major Products Formed
The major products of these reactions include various modified nucleosides and nucleotides, which can have significant biological implications .
Wissenschaftliche Forschungsanwendungen
Desoxyadenylyl-(3’-5’)-desoxyguanosin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Eigenschaften und Reaktionen der DNA zu untersuchen.
Biologie: Es dient als Substrat in enzymatischen Studien, insbesondere bei denen, die DNA-Polymerasen und Nukleasen betreffen.
Medizin: Es wird bei der Entwicklung von Nukleinsäure-basierten Therapeutika und Diagnostika eingesetzt.
Industrie: Es wird bei der Synthese von Oligonukleotiden für verschiedene biotechnologische Anwendungen eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von Desoxyadenylyl-(3’-5’)-desoxyguanosin beinhaltet seine Einarbeitung in die DNA, wo es an der Bildung der Doppelhelixstruktur beteiligt ist. Zu den molekularen Zielstrukturen gehören DNA-Polymerasen, die diese Verbindung während der DNA-Replikation erkennen und einbauen. Die beteiligten Pfade sind die des Nukleotidstoffwechsels und der DNA-Synthese .
Wirkmechanismus
The mechanism of action of deoxyadenylyl-(3’-5’)-deoxyguanosine involves its incorporation into DNA, where it participates in the formation of the double helix structure. The molecular targets include DNA polymerases, which recognize and incorporate this compound during DNA replication. The pathways involved are those of nucleotide metabolism and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Desoxyadenylyl-(3’-5’)-desoxythymidin
- Desoxyadenylyl-(3’-5’)-desoxycytidin
- Desoxyguanylyl-(3’-5’)-desoxyadenosin
Einzigartigkeit
Desoxyadenylyl-(3’-5’)-desoxyguanosin ist aufgrund seiner spezifischen Basenpaarungseigenschaften und seiner Rolle bei der Bildung stabiler DNA-Strukturen einzigartig. Im Vergleich zu anderen Dinukleosidmonophosphaten weist es eine unterschiedliche chemische Reaktivität und biologische Funktionen auf .
Eigenschaften
Molekularformel |
C20H25N10O9P |
|---|---|
Molekulargewicht |
580.4 g/mol |
IUPAC-Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O9P/c21-16-14-17(24-5-23-16)29(6-25-14)13-2-9(10(3-31)37-13)39-40(34,35)36-4-11-8(32)1-12(38-11)30-7-26-15-18(30)27-20(22)28-19(15)33/h5-13,31-32H,1-4H2,(H,34,35)(H2,21,23,24)(H3,22,27,28,33) |
InChI-Schlüssel |
HCGVHZGSMKEALA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12064630.png)
![[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)



![3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine](/img/structure/B12064667.png)
![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)



